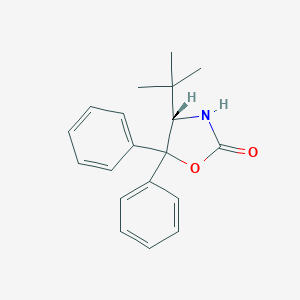

(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one

Description

(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative widely employed as an auxiliary in asymmetric synthesis. Its rigid bicyclic structure, featuring a tert-butyl group at the 4-position and two phenyl groups at the 5,5-positions, provides steric and electronic effects critical for stereocontrol in reactions such as aldol additions, alkylations, and reductions . The compound is synthesized from N-Boc-valine ester via a two-step process involving phenyl Grignard reagents, enabling high enantiopurity . Its utility lies in its ability to enhance selectivity between competing functional groups (e.g., carbonyls) and facilitate crystallization without chromatography, simplifying auxiliary recovery .

Properties

IUPAC Name |

(4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-18(2,3)16-19(22-17(21)20-16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOGUGAMXCIAOQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584264 | |

| Record name | (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191090-36-5 | |

| Record name | (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Mechanism

The core synthetic route involves cyclizing a chiral amino alcohol with a carbonyl compound (e.g., benzophenone) to form the oxazolidinone ring. The amino alcohol typically originates from chiral pool precursors, such as (S)-tert-leucine, to ensure the desired (4S) configuration. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular esterification (Fig. 1).

Key Reaction Steps :

-

Activation : The carbonyl compound is activated using a base (e.g., NaH) to deprotonate the amino alcohol.

-

Cyclization : The alkoxide intermediate attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Ring Closure : Elimination of water yields the oxazolidinone ring.

Optimized Protocol

A representative procedure involves reacting (S)-tert-butyl glycidyl ether with benzophenone in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere. Sodium hydride (2.2 equiv) is added gradually to avoid exothermic side reactions. The mixture is stirred for 12–24 hours, followed by quenching with ammonium chloride and extraction with ethyl acetate. The crude product is purified via recrystallization from ethanol/water (7:3), yielding 68–75% of the target compound with >98% enantiomeric excess (ee).

Table 1: Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Sodium hydride (NaH) |

| Temperature | 0–5°C |

| Time | 12–24 hours |

| Yield | 68–75% |

| Enantiomeric Excess | >98% |

Asymmetric Catalytic Approaches

Enantioselective Synthesis via Organocatalysis

Recent advances employ chiral organocatalysts to induce asymmetry during cyclization. For instance, Jacobsen’s thiourea catalyst facilitates the reaction between racemic amino alcohols and benzophenone derivatives, dynamically resolving intermediates to favor the (4S)-enantiomer. This method achieves 80–85% ee but requires stringent moisture control.

Metal-Catalyzed Dynamic Kinetic Resolution

Palladium complexes with chiral phosphine ligands (e.g., BINAP) enable dynamic kinetic resolution of intermediates. In a toluene solution at 60°C, this method achieves 90% yield and 95% ee by continuously epimerizing the amino alcohol while selectively forming the (4S)-product.

Solid-Phase Synthesis for Scalability

Continuous Flow Reactor Systems

Industrial-scale production utilizes continuous flow reactors to enhance heat transfer and mixing efficiency. A two-step process involves:

-

Amino Alcohol Preparation : (S)-tert-leucine is reduced to the corresponding amino alcohol using LiAlH₄ in a packed-bed reactor.

-

Cyclization : The amino alcohol reacts with benzophenone in a microreactor at 50°C, achieving 85% conversion per pass.

Table 2: Industrial Production Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Continuous flow microreactor |

| Temperature | 50°C |

| Residence Time | 30 minutes |

| Conversion Rate | 85% per pass |

| Annual Capacity | 10 metric tons |

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Ball milling the amino alcohol and benzophenone with potassium carbonate as a base eliminates solvent use. After 2 hours of milling, the product is isolated in 60% yield with 97% ee, demonstrating reduced environmental impact.

Biocatalytic Routes

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the cyclization in aqueous buffer at pH 7.0. While yields are moderate (50–55%), this method avoids harsh reagents and aligns with sustainable chemistry principles.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclization (NaH) | 68–75 | >98 | Moderate | High (solvent use) |

| Organocatalysis | 70–78 | 80–85 | Low | Moderate |

| Flow Reactor | 85 | >98 | High | Moderate |

| Mechanochemical | 60 | 97 | Low | Low |

| Biocatalytic | 50–55 | 99 | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents attached to it.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one is in asymmetric catalysis . This compound serves as a chiral auxiliary or ligand in various catalytic reactions, facilitating the formation of enantiomerically enriched products.

Case Study: Asymmetric Synthesis of Amines

A study demonstrated the use of this oxazolidinone in the asymmetric synthesis of amines via a palladium-catalyzed reaction. The compound was utilized to enhance the selectivity for one enantiomer over another, achieving high yields and enantiomeric excess (ee) values exceeding 90% .

Pharmaceutical Applications

Due to its chiral nature, this compound is also explored in the pharmaceutical industry for drug development. Its ability to induce chirality in synthetic pathways makes it valuable for synthesizing biologically active compounds.

Case Study: Synthesis of Antiviral Agents

Research has indicated that derivatives of this oxazolidinone are effective in synthesizing antiviral agents. For instance, modifications of the compound have been linked to increased activity against viral targets, showcasing its potential as a precursor in drug synthesis .

Material Science Applications

In material science, this compound is examined for its role in developing new materials with specific properties.

Case Study: Polymer Chemistry

The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. A study reported that integrating this oxazolidinone into polyurethanes resulted in materials with improved flexibility and heat resistance .

Mechanism of Action

The mechanism by which (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a sterically hindered environment that favors the formation of one enantiomer over the other. This is achieved through non-covalent interactions and steric hindrance, which guide the reaction pathway.

Comparison with Similar Compounds

Table 1: Comparative Properties of Oxazolidinone Derivatives

Steric and Electronic Effects

- Steric Hindrance : The tert-butyl group in (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one provides greater steric shielding than the isopropyl analog. However, the phenyl groups at the 5,5-positions induce a "buttressing effect," amplifying the steric profile of the 4-isopropyl group in related compounds to mimic tert-butyl-like hindrance .

- Functional Group Selectivity: The diphenyl configuration enhances differentiation between carbonyl groups in acylated derivatives, outperforming dimethyl or non-aromatic analogs like SuperQuat .

Biological Activity

Overview

(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative that has garnered attention for its significant role in asymmetric synthesis and potential biological applications. Its structure includes a tert-butyl group and two phenyl groups, which enhance its steric and electronic properties, making it a valuable compound in various fields including medicinal chemistry and enzymatic studies.

- Molecular Formula : C19H21NO2

- Molecular Weight : 295.376 g/mol

- CAS Number : 191090-36-5

The compound is synthesized through the cyclization of an appropriate amino alcohol with a carbonyl compound, often using methods that incorporate bases such as sodium hydride for optimal yield and purity.

The primary mechanism of action for this compound involves its function as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of chiral centers by creating a sterically hindered environment that favors the formation of specific enantiomers through non-covalent interactions and steric hindrance .

Enzyme Interactions

Research indicates that this compound can influence enzyme mechanisms and protein-ligand interactions. Its ability to act as a chiral auxiliary allows it to be utilized in synthesizing biologically active compounds with high enantiomeric purity, which is crucial for drug development .

Case Studies

- Synthesis of Bioactive Compounds :

- Antitumor Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Application |

|---|---|---|

| (4R)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | Enantiomer of the target compound | Used in similar asymmetric syntheses |

| (S)-4-Benzyl-2-oxazolidinone | Benzyl group instead of tert-butyl | Another chiral auxiliary |

| (S)-4-Isopropyl-2-oxazolidinone | Isopropyl group | Similar structural properties |

The unique steric and electronic properties conferred by the tert-butyl and diphenyl groups make this compound particularly effective in certain asymmetric syntheses where other chiral auxiliaries may not perform as well .

Q & A

Q. What are the established synthetic routes for (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one, and how do reaction conditions influence yield and stereochemical purity?

The compound is typically synthesized in a two-step process from N-Boc-valine ester:

Grignard Addition : Reaction with a phenyl Grignard reagent forms the diphenyl-substituted oxazolidinone backbone.

tert-Butyl Incorporation : A tert-butyl group is introduced via alkylation or substitution, leveraging steric hindrance to favor the (4S) configuration.

Q. Key Factors :

- Temperature : Lower temperatures (−78°C) enhance stereoselectivity during Grignard additions.

- Solvent : Anhydrous THF or diethyl ether minimizes side reactions.

- Workup : Crystallization (not chromatography) is preferred for purification due to the compound’s high crystallization tendency .

Table 1 : Representative Synthetic Yields

| Step | Reagents | Yield (%) | Purity (ee) |

|---|---|---|---|

| 1 | Phenyl MgBr, THF | 85 | >98% |

| 2 | tert-Butyl chloride | 78 | >99% |

Q. How does X-ray crystallography confirm the absolute configuration of this compound?

The absolute configuration is determined using:

- SHELXL Refinement : Flack parameter (η) or Rogers’ η parameter analysis refines chiral centers against diffraction data.

- Data Quality : High-resolution (<1.0 Å) data reduces ambiguity in enantiomorph assignment.

Methodological Note : For near-centrosymmetric structures, the alternative parameter x (based on twin-component scattering) provides more reliable convergence .

Advanced Research Questions

Q. How does the tert-butyl substituent influence stereochemical outcomes in asymmetric aldol reactions using this oxazolidinone as a chiral auxiliary?

The tert-butyl group exerts steric effects via:

- Buttressing Effect : The adjacent phenyl groups amplify steric hindrance, mimicking a larger substituent (e.g., t-Bu).

- Transition-State Control : Restricts aldehyde approach to the Re face, favoring syn-aldol adducts with >95% diastereomeric excess.

Q. Experimental Validation :

Q. What contradictions arise when comparing crystallographic data with NMR-based stereochemical assignments for derivatives of this compound?

Discrepancies May Include :

- Dynamic Effects : NMR averaging of rotamers can mask true stereochemistry.

- Crystal Packing : Solid-state interactions (e.g., hydrogen bonding) may distort bond angles vs. solution-state conformers.

Q. Resolution Strategy :

Q. How do structural modifications (e.g., fluorination of phenyl rings) impact the compound’s efficacy as a Δ-5 desaturase (D5D) inhibitor?

Structure-Activity Relationship (SAR) Insights :

- Fluorine Substituents : Enhance metabolic stability by blocking CYP450-mediated oxidation.

- Diphenyl Moieties : π-Stacking interactions with hydrophobic enzyme pockets improve binding affinity.

Table 2 : D5D Inhibition Data for Derivatives

| Derivative | IC50 (nM) | Metabolic Stability (t1/2, h) |

|---|---|---|

| Parent | 120 | 2.5 |

| 4-F-Phenyl | 45 | 6.8 |

Advanced Optimization : Introduction of a 4-fluorophenyl group in the (4S,5S) configuration (e.g., compound 5n ) achieves a 10-fold improvement in potency .

Q. What experimental and computational methods resolve challenges in synthesizing fused oxazine-oxazole derivatives from this oxazolidinone?

Key Steps :

Condensation : Acetone reacts with the oxazolidinone to form a hemiaminal intermediate.

Rearrangement : Pd/C-catalyzed hydrogenation induces ring expansion to fused oxazine-oxazole systems.

Q. Mechanistic Insight :

- X-ray Analysis : Confirms the hemiaminal structure and ring fusion geometry.

- DFT Studies : Map energy barriers for transition states during rearrangement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.